1-Methyl-1H-imidazole-2-carbaldehyde
Overview
Description
1-Methyl-2-imidazolecarboxaldehyde is a heterocyclic building block. It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron(III) salts in the presence of air to afford iron(II) complexes. Its vibrational spectral studies have been reported.
Mechanism of Action
Target of Action
1-Methyl-1H-imidazole-2-carboxaldehyde, also known as 1-Methyl-2-imidazolecarboxaldehyde, is a heterocyclic building block . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes . Therefore, the primary targets of this compound are iron (III) salts.
Mode of Action
The compound interacts with its targets, iron (III) salts, through a condensation reaction with tris-(2-aminoethyl)amine (tren) to form tripodal ligands . These ligands then react with the iron (III) salts in the presence of air to form iron (II) complexes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of iron (III) salts to iron (II) complexes
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The primary molecular effect of the action of 1-Methyl-1H-imidazole-2-carboxaldehyde is the formation of iron (II) complexes from iron (III) salts
Action Environment
The action of 1-Methyl-1H-imidazole-2-carbaldehyde is influenced by environmental factors such as the presence of air, which is necessary for the formation of iron (II) complexes . The compound is also sensitive to air , which may influence its stability. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Properties
IUPAC Name |
1-methylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFLTZXUXZPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160205 | |
Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13750-81-7 | |
Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2-imidazolecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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